

Application Notes and Protocols: Williamson Ether Synthesis for Preparing 2-Methoxypentane

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Compound of Interest

Compound Name: 2-Methoxypentane

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Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide from an alkyl halide to form an ether. This application note provides a detailed protocol for the synthesis of **2-methoxypentane**, a valuable intermediate and solvent, by reacting sodium pentan-2-oxide with methyl iodide. This route is strategically chosen to minimize the competing E2 elimination reaction, which would be prevalent if a secondary alkyl halide were used.^[1]

Reaction Principle

The synthesis of **2-methoxypentane** via the Williamson method is a two-step process. First, the hydroxyl group of 2-pentanol is deprotonated by a strong base, typically sodium hydride (NaH), to form the nucleophilic sodium pentan-2-oxide.^{[2][3][4]} In the second step, this alkoxide attacks the methyl iodide in a classic SN2 reaction, displacing the iodide leaving group to form the desired **2-methoxypentane** ether.

Overall Reaction Scheme:

- Alkoxide Formation: $\text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{CH}_2\text{CH}_3 + \text{NaH} \rightarrow \text{CH}_3\text{CH}(\text{ONa})\text{CH}_2\text{CH}_2\text{CH}_3 + \text{H}_2$

- Etherification (SN2): $\text{CH}_3\text{CH}(\text{ONa})\text{CH}_2\text{CH}_2\text{CH}_3 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{CH}(\text{OCH}_3)\text{CH}_2\text{CH}_2\text{CH}_3 + \text{NaI}$

Experimental Protocols

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles	Role
2-Pentanol	$\text{C}_5\text{H}_{12}\text{O}$	88.15	8.82 g (11.0 mL)	0.10	Starting Material
Sodium Hydride (60% dispersion in mineral oil)	NaH	24.00	4.40 g	0.11	Base
Anhydrous Tetrahydrofuran (THF)	$\text{C}_4\text{H}_8\text{O}$	72.11	150 mL	-	Solvent
Methyl Iodide	CH_3I	141.94	15.6 g (6.8 mL)	0.11	Alkylating Agent
Diethyl Ether	$(\text{C}_2\text{H}_5)_2\text{O}$	74.12	As needed	-	Extraction Solvent
Saturated Sodium Bicarbonate Solution	$\text{NaHCO}_3(\text{aq})$	-	As needed	-	Quenching/Washing
Saturated Sodium Chloride Solution (Brine)	$\text{NaCl}(\text{aq})$	-	As needed	-	Washing
Anhydrous Magnesium Sulfate	MgSO_4	120.37	As needed	-	Drying Agent

Equipment

- 500 mL three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Nitrogen or Argon gas inlet
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Part A: Preparation of Sodium Pentan-2-oxide (in situ)

- Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a nitrogen or argon inlet.
- Inert Atmosphere: Flame-dry the apparatus under a stream of inert gas to ensure anhydrous conditions.
- Reagent Addition: Allow the flask to cool to room temperature. To the flask, add sodium hydride (4.40 g of a 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (100 mL).
- Alcohol Addition: In the dropping funnel, place a solution of 2-pentanol (8.82 g, 11.0 mL) in anhydrous THF (50 mL).
- Reaction: While stirring the NaH/THF suspension, add the 2-pentanol solution dropwise over 30 minutes. The reaction is exothermic and will generate hydrogen gas, which should be

safely vented through the bubbler. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the alkoxide.

Part B: Synthesis of 2-Methoxypentane

- Methyl Iodide Addition: Cool the freshly prepared sodium pentan-2-oxide solution in an ice bath. Add methyl iodide (15.6 g, 6.8 mL) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 10 °C.
- Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approximately 66 °C for THF) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Extraction:
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by the slow, dropwise addition of water (50 mL) to decompose any unreacted sodium hydride.
 - Transfer the mixture to a separatory funnel.
 - Add diethyl ether (100 mL) and shake. Separate the organic layer.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent (diethyl ether and THF) using a rotary evaporator.

Part C: Purification and Characterization

- Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at 91-92 °C.[5]
- Yield Calculation: Weigh the purified product and calculate the percentage yield. Yields for this reaction are typically in the range of 50-95%. [6]
- Characterization:
 - Boiling Point: 91-92 °C[5]
 - ¹H NMR (CDCl₃): Expected signals include a singlet for the methoxy protons, a multiplet for the proton on the carbon bearing the ether group, and multiplets for the other alkyl protons.
 - ¹³C NMR (CDCl₃): Expect six distinct signals corresponding to the six carbon atoms in the molecule.
 - IR Spectroscopy: Look for the characteristic C-O-C stretching frequency of an ether.

Data Presentation

Reactant and Product Information

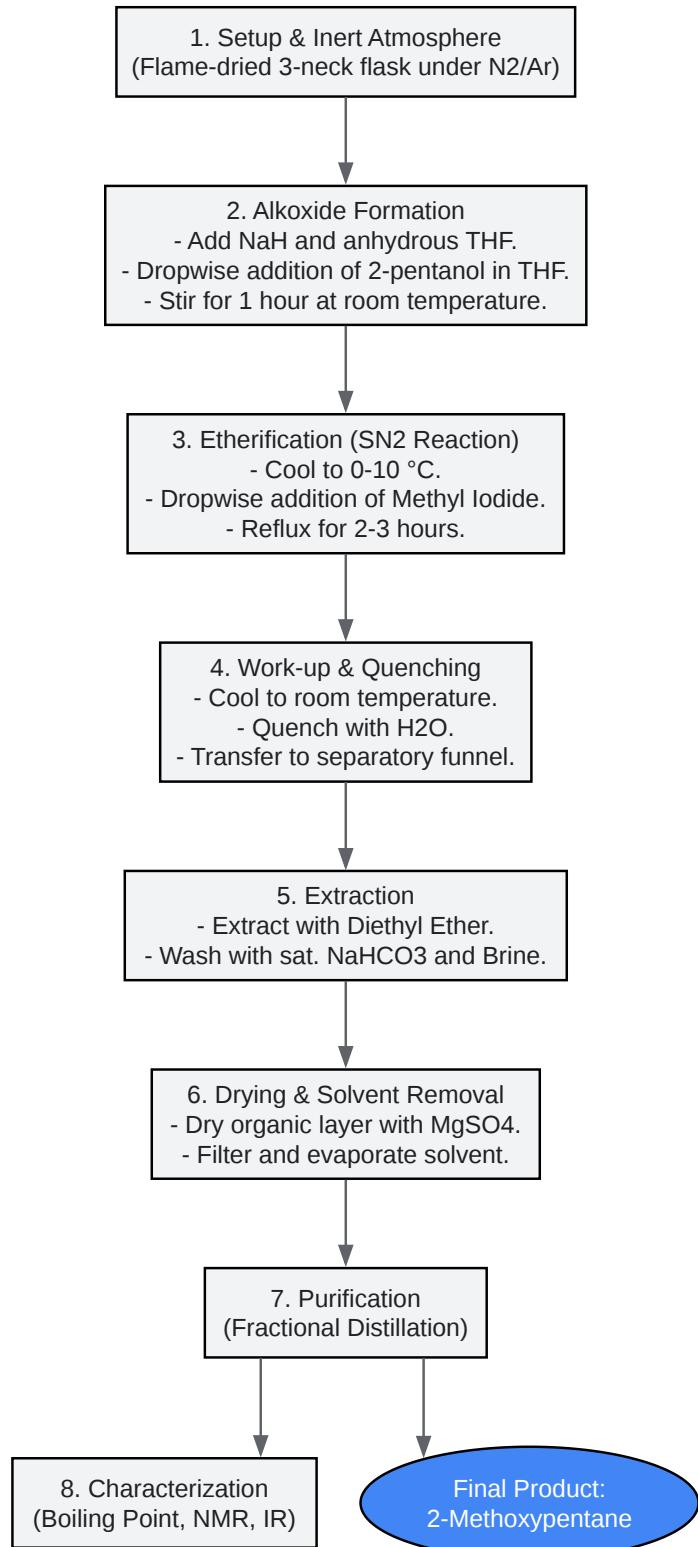
Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
2-Pentanol	C ₅ H ₁₂ O	88.15	119	0.811
Methyl Iodide	CH ₃ I	141.94	42.4	2.28
2-Methoxypentane	C ₆ H ₁₄ O	102.17	91-92[5]	0.750[5]

Expected Yield

Theoretical Yield (g)	Actual Yield (g)	Percentage Yield (%)
10.22	To be determined	To be calculated

Experimental Workflow Diagram

Workflow for the Synthesis of 2-Methoxypentane



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Caption: Experimental workflow for the Williamson ether synthesis of **2-methoxypentane**.

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